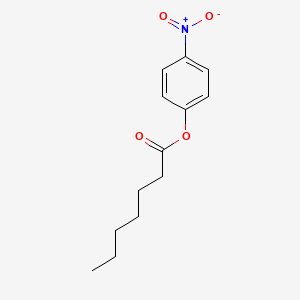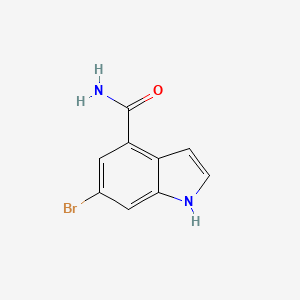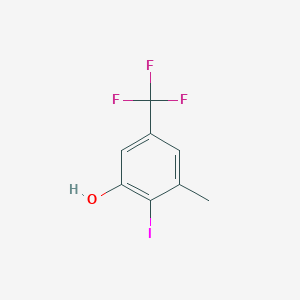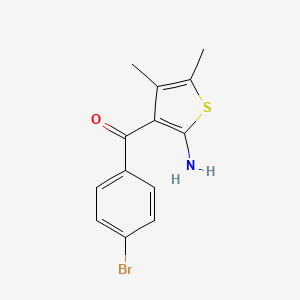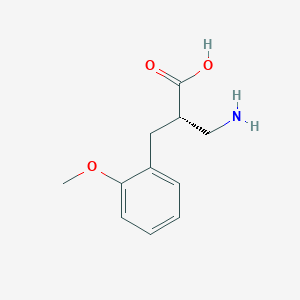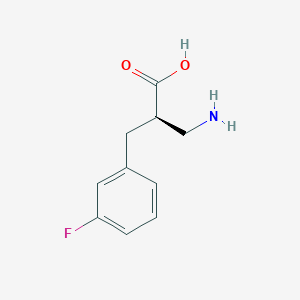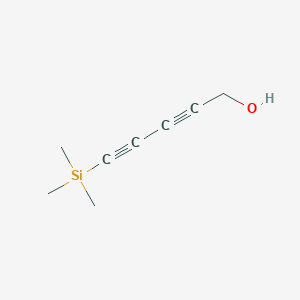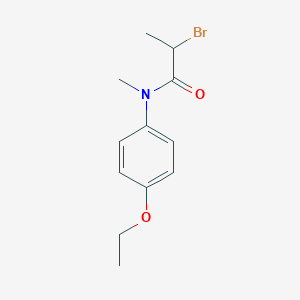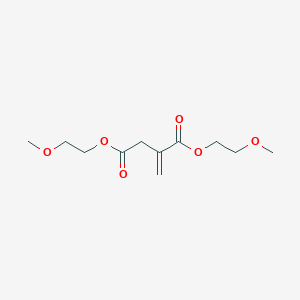
Bis(2-methoxyethyl) 2-methylidenebutanedioate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Bis(2-methoxyethyl) 2-methylidenebutanedioate is an organic compound with the molecular formula C11H18O6.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of bis(2-methoxyethyl) 2-methylidenebutanedioate typically involves the esterification of 2-methylene-butanedioic acid with 2-methoxyethanol. The reaction is usually catalyzed by an acid such as sulfuric acid or p-toluenesulfonic acid. The reaction conditions often include refluxing the reactants in an organic solvent like toluene or dichloromethane to facilitate the esterification process .
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems and optimized reaction conditions can help in scaling up the production while maintaining the purity and quality of the compound .
Chemical Reactions Analysis
Types of Reactions
Bis(2-methoxyethyl) 2-methylidenebutanedioate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ester groups into alcohols or other reduced forms.
Substitution: The methoxyethyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .
Scientific Research Applications
Bis(2-methoxyethyl) 2-methylidenebutanedioate has several applications in scientific research, including:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound can be used in the study of biochemical pathways and enzyme interactions.
Industry: It is used in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of bis(2-methoxyethyl) 2-methylidenebutanedioate involves its interaction with specific molecular targets and pathways. The ester groups can undergo hydrolysis to release the active components, which then participate in various biochemical reactions. The exact molecular targets and pathways depend on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
Bis(2-methoxyethyl) phthalate: Used as a plasticizer in the cosmetic industry.
Bis(2-methoxyethyl) ether: Used as a solvent and in oxidative dehydrogenative coupling reactions.
Uniqueness
Bis(2-methoxyethyl) 2-methylidenebutanedioate is unique due to its specific ester structure and the presence of the methylene group, which imparts distinct chemical properties and reactivity. This makes it suitable for specialized applications in various fields .
Properties
CAS No. |
51855-82-4 |
|---|---|
Molecular Formula |
C11H18O6 |
Molecular Weight |
246.26 g/mol |
IUPAC Name |
bis(2-methoxyethyl) 2-methylidenebutanedioate |
InChI |
InChI=1S/C11H18O6/c1-9(11(13)17-7-5-15-3)8-10(12)16-6-4-14-2/h1,4-8H2,2-3H3 |
InChI Key |
NJYYHBHYDNPAJM-UHFFFAOYSA-N |
Canonical SMILES |
COCCOC(=O)CC(=C)C(=O)OCCOC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


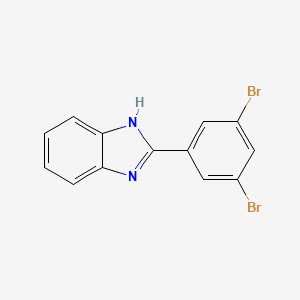

![1-Methoxy-6-azaspiro[2.5]octane](/img/structure/B13978965.png)
![4,6-Dichloro-1-(2-pyridinyl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B13978968.png)
